Methanamine;1,3,5-trinitrobenzene
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Overview
Description
Methanamine;1,3,5-trinitrobenzene is a compound that combines methanamine, a simple amine, with 1,3,5-trinitrobenzene, a highly nitrated aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Trinitrobenzene can be synthesized by nitrating m-dinitrobenzene or by heating 2,4,6-trinitrobenzoic acid or its sodium salt with water, alcohol, or dilute sodium carbonate . The nitration process typically involves the use of a mixture of nitric and sulfuric acids at elevated temperatures .
Industrial Production Methods: The industrial production of 1,3,5-trinitrobenzene often involves the decarboxylation of 2,4,6-trinitrobenzoic acid . This method is preferred due to its efficiency and the high yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Trinitrobenzene undergoes various chemical reactions, including reduction, substitution, and complex formation. For example, it forms charge-transfer complexes with electron-rich arenes and can be reduced to 1,3,5-triaminobenzene .
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Methanamine;1,3,5-trinitrobenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of methanamine;1,3,5-trinitrobenzene involves its interaction with molecular targets and pathways. The nitro groups in 1,3,5-trinitrobenzene are highly reactive and can undergo reduction to form amines, which can further interact with various biological and chemical targets . The compound’s explosive properties are due to the rapid decomposition of the nitro groups, releasing a large amount of energy .
Comparison with Similar Compounds
1,2,3-Trinitrobenzene: Another isomer of trinitrobenzene with similar explosive properties.
2,4,6-Trinitrotoluene (TNT): A widely known explosive compound with a similar structure but different reactivity and applications.
Uniqueness: Its ability to form charge-transfer complexes and undergo specific reduction reactions sets it apart from other similar compounds .
Properties
CAS No. |
56270-14-5 |
---|---|
Molecular Formula |
C7H8N4O6 |
Molecular Weight |
244.16 g/mol |
IUPAC Name |
methanamine;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C6H3N3O6.CH5N/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;1-2/h1-3H;2H2,1H3 |
InChI Key |
ZZOULESRGSTFOY-UHFFFAOYSA-N |
Canonical SMILES |
CN.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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